N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a tetrahydrobenzo[d]isoxazole ring
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
These can include pathways involved in antimicrobial activity, anti-tumor activity, and more .
Pharmacokinetics
It’s worth noting that one of the targets achieved with most of the more recent compounds is improved bioavailability , which suggests that this compound may also possess favorable pharmacokinetic properties.
Result of Action
Given the wide range of biological activities exhibited by benzofuran derivatives , it’s likely that this compound may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where the benzofuran is reacted with a suitable Grignard reagent.
Formation of the Tetrahydrobenzo[d]isoxazole Ring: This ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile oxide, under basic conditions.
Coupling of the Fragments: The final step involves coupling the benzofuran-hydroxypropyl intermediate with the tetrahydrobenzo[d]isoxazole precursor using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuran-2,3-dione.
Reduction: The hydroxypropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: N-(2-(benzofuran-2-yl)-propyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide.
Substitution: N-(2-(5-nitrobenzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound can be explored as a potential drug candidate for various therapeutic areas, including antimicrobial and anticancer research.
Biological Studies: It can be used as a probe to study the biological pathways involving benzofuran derivatives.
Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-sulfonamide
- N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-thioamide
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to the combination of its benzofuran moiety, hydroxypropyl group, and tetrahydrobenzo[d]isoxazole ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(23,16-10-12-6-2-4-8-14(12)24-16)11-20-18(22)17-13-7-3-5-9-15(13)25-21-17/h2,4,6,8,10,23H,3,5,7,9,11H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBIEMAZBWWVFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC2=C1CCCC2)(C3=CC4=CC=CC=C4O3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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